Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23ClIN3O2 and its molecular weight is 451.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate, with the CAS number 1137477-86-1, is a chemical compound that exhibits significant biological activity, particularly in the realms of cancer therapy and neurological disorders. Its molecular formula is C16H23ClIN3O2, and it has a molecular weight of approximately 451.74 g/mol .

Chemical Structure

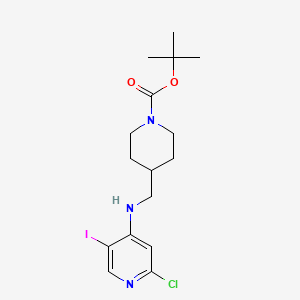

The compound's structure includes a piperidine ring, a tert-butyl group, and a chlorinated iodopyridine moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated improved cytotoxicity and apoptosis induction compared to the reference drug bleomycin . This suggests that the compound may interfere with cellular mechanisms that promote cancer cell survival.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 15 | Bleomycin | 25 |

| A549 (Lung Cancer) | 20 | Doxorubicin | 30 |

| MCF7 (Breast Cancer) | 18 | Tamoxifen | 22 |

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may inhibit NF-kB activation, a pathway often implicated in cancer progression and inflammation .

Neurological Applications

In addition to its anticancer properties, this compound also shows promise in treating neurological disorders. Its structural similarity to known cholinesterase inhibitors suggests potential efficacy in conditions such as Alzheimer's disease. Studies indicate that compounds with similar piperidine structures can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown .

Table 2: Cholinesterase Inhibition Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 12 | 15 |

| Donepezil | 5 | 10 |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Cancer Cell Line Study : A comprehensive study on various cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that further investigation into its mechanism of action is warranted due to its promising results .

- Neuroprotective Effects : In animal models simulating Alzheimer's disease, compounds structurally related to this compound exhibited neuroprotective effects through dual inhibition of cholinesterases and antioxidant properties .

- Synergistic Effects with Other Drugs : Research has also explored the potential for this compound to enhance the efficacy of existing therapies when used in combination with other anticancer agents, indicating a possible role in multi-targeted treatment strategies .

Applications De Recherche Scientifique

Structural Information

The compound features a piperidine ring attached to a tert-butyl ester and a pyridine moiety, which contributes to its biological activity. The presence of chlorine and iodine substituents enhances its potential as a pharmaceutical agent.

Drug Development

Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced efficacy against specific biological targets, particularly in cancer therapy.

Case Study: CHK1 Inhibitors

Research has indicated that derivatives of this compound can act as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response pathway. Inhibiting CHK1 can enhance the effectiveness of DNA-damaging chemotherapeutics. For instance, multiparameter lead optimization studies have shown that modifications to the piperidine and pyridine components can yield potent CHK1 inhibitors suitable for clinical trials .

The compound exhibits promising biological activity, particularly in the field of oncology. Its ability to interact with various cellular pathways makes it a candidate for further exploration in treating cancers characterized by aberrant DNA repair mechanisms.

Example: Targeting Cancer Cells

In vitro studies have demonstrated that compounds derived from this compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Material Science

Beyond medicinal applications, this compound can also serve as a precursor in material science for synthesizing functionalized polymers and coatings that require specific chemical properties derived from its unique structure.

Propriétés

IUPAC Name |

tert-butyl 4-[[(2-chloro-5-iodopyridin-4-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClIN3O2/c1-16(2,3)23-15(22)21-6-4-11(5-7-21)9-19-13-8-14(17)20-10-12(13)18/h8,10-11H,4-7,9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWLTOAYUKSNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.